molecular formula C9H14N2O2S B3265123 N-[4-(1-aminoethyl)phenyl]methanesulfonamide CAS No. 401909-83-9

N-[4-(1-aminoethyl)phenyl]methanesulfonamide

Cat. No. B3265123
CAS RN: 401909-83-9
M. Wt: 214.29 g/mol
InChI Key: DCEDNQCQVNFNSU-UHFFFAOYSA-N
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Description

N-[4-(1-aminoethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S . It is also known as N-[4-(1-aminoethyl)phenyl]methanesulfonamide dihydrochloride . The compound has a molecular weight of 214.29 .


Molecular Structure Analysis

The InChI code for N-[4-(1-aminoethyl)phenyl]methanesulfonamide dihydrochloride is 1S/C9H14N2O2S.2ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;;/h3-7,11H,10H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-[4-(1-aminoethyl)phenyl]methanesulfonamide is a solid at room temperature . It has a molecular weight of 214.29 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-(1-aminoethyl)phenyl]methanesulfonamide, focusing on six unique applications:

Proteomics Research

N-[4-(1-aminoethyl)phenyl]methanesulfonamide is widely used in proteomics research. It acts as a biochemical tool to study protein interactions and functions. By modifying specific amino acid residues, researchers can investigate protein structure, dynamics, and interactions, which are crucial for understanding cellular processes and disease mechanisms .

Enzyme Inhibition Studies

This compound is also employed in enzyme inhibition studies. It serves as a potential inhibitor for various enzymes, allowing scientists to explore enzyme activity and regulation. Understanding enzyme inhibition can lead to the development of new therapeutic agents for diseases where enzyme activity is dysregulated .

Pharmacological Research

In pharmacological research, N-[4-(1-aminoethyl)phenyl]methanesulfonamide is used to study drug-receptor interactions. It helps in identifying the binding sites and mechanisms of action of new drugs. This information is vital for the design and optimization of more effective and selective therapeutic agents .

Cell Signaling Pathways

Researchers utilize this compound to investigate cell signaling pathways. By modulating specific signaling molecules, scientists can dissect the pathways involved in cell growth, differentiation, and apoptosis. This knowledge is essential for understanding cancer biology and developing targeted therapies .

Neuroscience Research

In neuroscience, N-[4-(1-aminoethyl)phenyl]methanesulfonamide is used to study neurotransmitter systems and neural pathways. It helps in elucidating the mechanisms of neurotransmission and synaptic plasticity, which are fundamental for understanding brain function and neurological disorders .

Chemical Biology

This compound is a valuable tool in chemical biology for the synthesis of novel chemical probes. These probes can be used to study biological systems at the molecular level, providing insights into the function of biomolecules and the development of new diagnostic and therapeutic strategies .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDNQCQVNFNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide

CAS RN

401909-83-9
Record name N-[4-(1-aminoethyl)phenyl]methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4′-(Methylsulfonylamino)acetophenone oxime (13-8, 5 mmol) and 10% palladium on carbon (150 mg) in MeOH (25 mL) was treated with concentrated hydrochloric acid (10 drops) was hydrogenated under a balloon of hydrogen for 6 h. The reaction mixture was neutralized with solid NaHCO3, filtered and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using CH2Cl2:MeOH as eluant to afford 1-[4-(Methylsulfonylamino)phenyl]ethyl amine (13-11, LJO-302).
Quantity
5 mmol
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reactant
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150 mg
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catalyst
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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